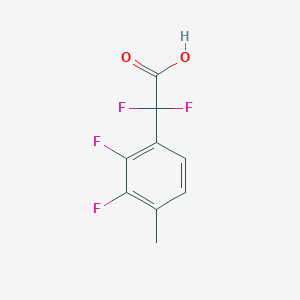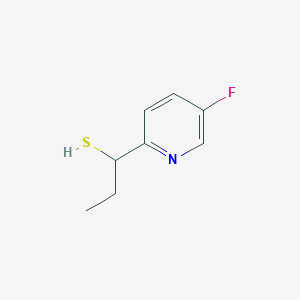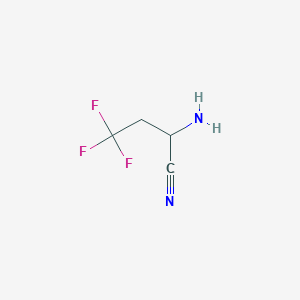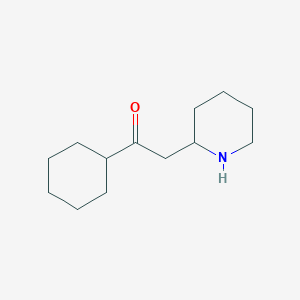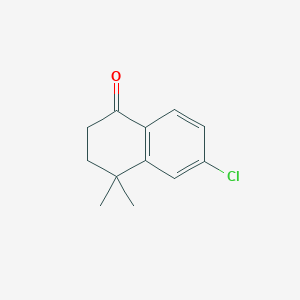
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C12H13ClO It is a chlorinated derivative of tetrahydronaphthalenone, characterized by a chlorine atom at the 6th position and two methyl groups at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the chlorination of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is used as the chlorinating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 6-chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
Uniqueness
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H13ClO |
|---|---|
Molekulargewicht |
208.68 g/mol |
IUPAC-Name |
6-chloro-4,4-dimethyl-2,3-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H13ClO/c1-12(2)6-5-11(14)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
AJAWHBFQRYKQAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=O)C2=C1C=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



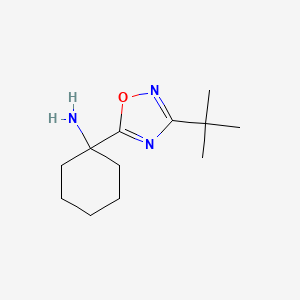
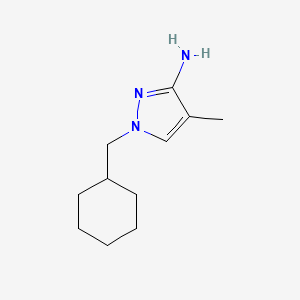
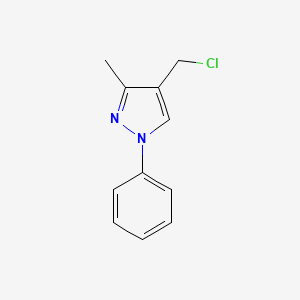
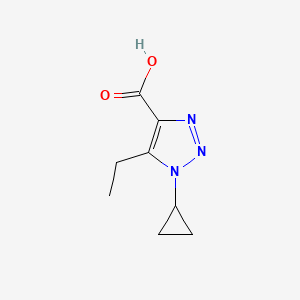

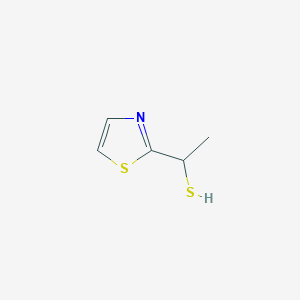

amine](/img/structure/B13304875.png)
